molecular formula C8H9BN2O2 B1386958 7-Methyl-1H-indazole-4-boronic acid CAS No. 1310404-46-6

7-Methyl-1H-indazole-4-boronic acid

Cat. No. B1386958
M. Wt: 175.98 g/mol
InChI Key: VXZXPPCPIAEUIA-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazole-4-boronic acid is a chemical compound with the IUPAC name 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole . It is a solid at room temperature and has a molecular weight of 258.13 .


Synthesis Analysis

Pinacol boronic esters, such as 7-Methyl-1H-indazole-4-boronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of 7-Methyl-1H-indazole-4-boronic acid is complex, with a boron atom connected to an oxygen atom and a carbon atom, which is part of the indazole ring . The indazole ring also contains a nitrogen atom and a methyl group .


Chemical Reactions Analysis

Pinacol boronic esters, including 7-Methyl-1H-indazole-4-boronic acid, can undergo various chemical transformations . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

7-Methyl-1H-indazole-4-boronic acid is a solid at room temperature . It has a molecular weight of 258.13 . The compound should be stored at a temperature between 2-8°C .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection .

Future Directions

Given the importance of boronic acids and their derivatives in medicinal chemistry, there is a need for further studies on compounds like 7-Methyl-1H-indazole-4-boronic acid . These studies could lead to the development of new drugs and therapies .

properties

IUPAC Name

(7-methyl-1H-indazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-2-3-7(9(12)13)6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZXPPCPIAEUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NNC2=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1H-indazole-4-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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